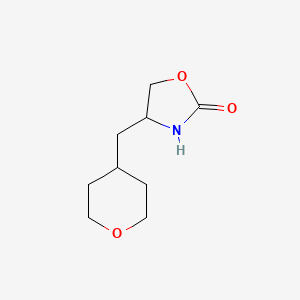

4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one

Übersicht

Beschreibung

Synthesis Analysis

Tetrahydropyrans can be synthesized using various strategies based on typical retrosynthetic disconnections. Some of these strategies include etherification, hetero-Diels–Alder reactions, oxocarbenium ion formations, reductive acetylation, and ring-closing metathesis . In some cases, the alcohol is treated with 2-hydroxytetrahydropyranyl, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) .Molecular Structure Analysis

The molecular structure of tetrahydropyran consists of a six-membered ring with five carbon atoms and one oxygen atom . The 3D structure of the molecule can be viewed using specific software .Chemical Reactions Analysis

Tetrahydropyranyl (Thp) ethers, which can be derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis . These ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis

Tetrahydropyran is a colorless volatile liquid . It has a chemical formula of C5H10O and a molecular weight of 86.1323 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one, as part of the oxazolidinone class, exhibits unique mechanisms of protein synthesis inhibition, showing bacteriostatic activity against significant human pathogens. These include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. Linezolid, a clinical oxazolidinone, has demonstrated high effectiveness against gram-positive pathogens due to its favorable pharmacokinetics and oral bioavailability, suggesting potential for further modified oxazolidinones with enhanced potency and broader activity spectra (Diekema & Jones, 2000).

Novel Antibacterial Agents

Recent patents on oxazolidinones have introduced new derivatives with significant antibacterial activities superior to linezolid, particularly against Gram-positive bacteria. Some of these derivatives have also shown effectiveness against standard strains of Gram-negative bacteria, indicating the potential for novel antibacterial therapies targeting a wider range of pathogens (Phillips & Sharaf, 2016).

Enzyme Inhibition for Therapeutic Applications

Pyranoid spirofused sugar derivatives, including structures related to 4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one, have shown significant impact as enzymatic inhibitors. These compounds are of interest in targeting carbohydrate processing enzymes, such as glycogen phosphorylase and sodium glucose co-transporter 2, which are crucial for managing various pathological states. The rigidity provided by the spirofused entity offers a promising avenue for the development of potent enzyme inhibitors (La Ferla & D’Orazio, 2020).

Antioxidant Activity

Investigations into antioxidants and their implications across various fields have highlighted the importance of compounds with antioxidant properties. Studies suggest that certain oxazolidinone derivatives may possess potential antioxidant activity, which could contribute to their therapeutic applications in preventing or mitigating oxidative stress-related conditions (Munteanu & Apetrei, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(oxan-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9-10-8(6-13-9)5-7-1-3-12-4-2-7/h7-8H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOFGXSFCMOQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC2COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydropyran-4-ylmethyl)-oxazolidin-2-one | |

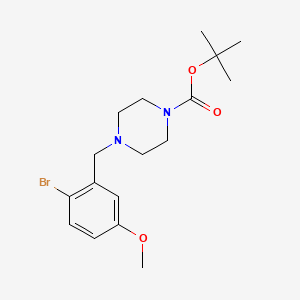

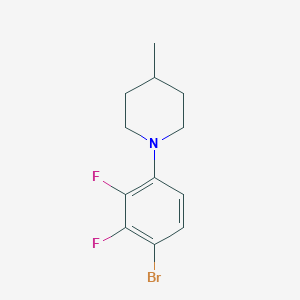

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

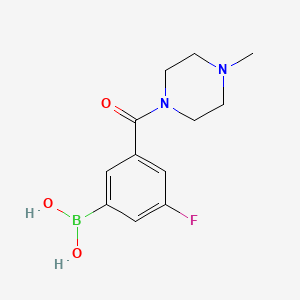

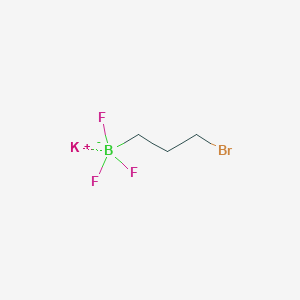

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)